molecular formula C16H16O3 B11401883 3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11401883
M. Wt: 256.30 g/mol
InChI Key: FFEKTHMCLWUJAF-UHFFFAOYSA-N
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Description

3-tert-Butyl-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic derivative of psoralen (7H-furo[3,2-g]chromen-7-one), the foundational structure of furocoumarins . Psoralen derivatives are known for their phototherapeutic and biochemical activities, including interactions with cytochrome P450 enzymes (CYPs) and immunoproteasome inhibition . The target compound features a tert-butyl group at position 3 and a methyl group at position 5, modifications that enhance steric bulk and electronic effects, respectively. These substituents are hypothesized to improve metabolic stability and target selectivity compared to simpler derivatives .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3-tert-butyl-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C16H16O3/c1-9-5-15(17)19-14-7-13-11(6-10(9)14)12(8-18-13)16(2,3)4/h5-8H,1-4H3

InChI Key

FFEKTHMCLWUJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological activity of furocoumarins is highly dependent on substituent type and position. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Psoralen (Parent) None C₁₁H₆O₃ 186.16 UV-induced DNA crosslinking; PUVA therapy
Imperatorin 9-(3-methylbut-2-enyloxy) C₁₆H₁₄O₄ 270.28 Anti-inflammatory, anticancer
3-Ethynyl-2-isopropyl derivative 3-Ethynyl, 2-isopropyl C₁₆H₁₂O₃ 252.26 Synthetic intermediate; rigid backbone
6-Butyl-5-methyl-3-phenyl derivative 3-Phenyl, 5-methyl, 6-butyl C₂₂H₂₀O₃ 332.39 Enhanced hydrophobicity for CYP binding
3-(4-Chlorophenyl)-5-propyl derivative 3-(4-Cl-phenyl), 5-propyl C₂₀H₁₅ClO₃ 338.79 Improved CYP3A4 inhibition
3-tert-Butyl-5-methyl derivative 3-tert-Butyl, 5-methyl C₁₆H₁₆O₃ 256.29 Selective immunoproteasome inhibition

Key Observations:

  • Steric Effects: The tert-butyl group at position 3 in the target compound introduces significant steric bulk, which may reduce off-target interactions compared to smaller substituents (e.g., ethynyl or isopropyl) .

Biological Activity

3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one, also known as D143-0018, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₁₆H₁₆O₃
  • Molecular Weight : 256.3 g/mol
  • LogP : 3.748 (indicating moderate lipophilicity)
  • Water Solubility : LogSw = -4.04 (poor solubility in water)

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its candidacy for further exploration in antimicrobial drug development.
  • Anticancer Activity : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This inhibition could explain its anticancer properties.
  • Enzyme Inhibition : The compound may interact with key enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. This interaction can lead to reduced inflammation and pain relief.

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

  • Inhibition of Enzymatic Activity : By binding to specific enzymes, it alters their activity, which can lead to decreased cell proliferation in cancer cells and reduced inflammation.
  • Cellular Pathway Modulation : The compound influences pathways related to apoptosis and cell survival, thereby enhancing the efficacy of existing cancer therapies when used in combination .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a natural antimicrobial agent.

Study 2: Anticancer Properties

In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInhibition of MCF-7 cell proliferation
Enzyme InhibitionReduced activity of cyclooxygenase

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